2-丁酮肟

描述

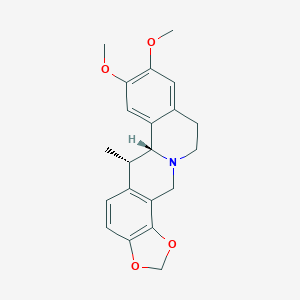

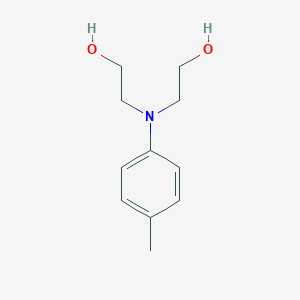

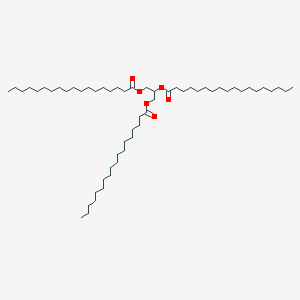

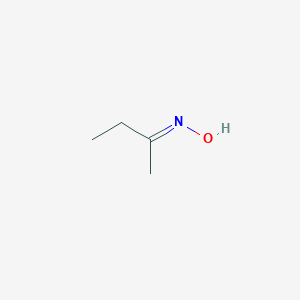

2-Butanone oxime, also known as Methyl ethyl ketoxime, is an organic compound with the linear formula C2H5C(=NOH)CH3 . It is used as an antioxidant and blocking agent in the synthesis of water-dispersible blocked polyurethane .

Synthesis Analysis

2-Butanone oxime can be synthesized by the reaction of butanone and hydroxylamine hydrochloride or hydroxylamine sulfate . It has also been employed as a reagent and solvent in the syntheses of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium (II) complexes . Another method involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material, initial formation of oxime with hydroxyl amine, followed by replacement of developed lithium aluminum hydride (LAH) for reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol .

Molecular Structure Analysis

The molecular structure of 2-Butanone oxime is represented by the formula C4H9NO . The molecular weight of the compound is 87.1204 .

Chemical Reactions Analysis

2-Butanone oxime has been used in the synthesis of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium (II) complexes . It has also been used

科学研究应用

酮亚胺和钯配合物的合成

2-丁酮肟被用作合成酮亚胺的试剂和溶剂,酮亚胺是有机合成中重要的中间体。 此外,它在形成 2,4-二吡啶基-1,3,5-三氮杂戊二烯钯(II)配合物中起着作用,为配位化学领域做出贡献 .

钴配合物的合成

该化合物在合成新型乙醛亚胺钴配合物中也起着重要作用。 由于其独特的化学性质,这些配合物在催化和材料科学领域具有潜在的应用 .

致癌风险评估

2-丁酮肟存在于醇酸漆或硅酮密封剂中,已被重新归类为 1B 类致癌物。 对其研究对于确保安全的工作条件和了解其长期健康影响至关重要 .

作用机制

Target of Action

2-Butanone, oxime, also known as MEKO, is primarily used as an antioxidant and blocking agent in the synthesis of water-dispersible blocked polyurethane . It is commonly present in alkyd paints or silicone sealants . The primary targets of 2-Butanone, oxime are the chemical structures in these materials that it helps to stabilize.

Mode of Action

It is known to act as a blocking agent, preventing unwanted reactions in the materials it is added to . This blocking action helps to stabilize the materials, preventing degradation and maintaining their desired properties.

Biochemical Pathways

It is known to interact with the chemical structures in the materials it is used with, acting as a stabilizer and preventing unwanted reactions .

Pharmacokinetics

It is known to be a volatile compound, which suggests that it could be rapidly absorbed and distributed in the body if inhaled or ingested .

Result of Action

The primary result of the action of 2-Butanone, oxime is the stabilization of the materials it is used with. By acting as a blocking agent, it prevents unwanted reactions, helping to maintain the desired properties of these materials .

Action Environment

The action of 2-Butanone, oxime can be influenced by various environmental factors. For example, its volatility means that it can evaporate quickly in warm conditions, potentially reducing its effectiveness . Additionally, it has been reclassified as a category 1B carcinogen, which has led to new regulations regarding its use and handling to ensure safe working conditions .

生化分析

Biochemical Properties

It is known that oximes, such as 2-Butanone, oxime, can react with aldehydes and ketones to form compounds in a process that is essentially irreversible . This suggests that 2-Butanone, oxime may interact with enzymes, proteins, and other biomolecules that contain aldehyde or ketone groups.

Cellular Effects

It has been suggested that it may have carcinogenic effects in animals

Molecular Mechanism

It is known that oximes can form through the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . This suggests that 2-Butanone, oxime may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the effects of chemicals can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It has been suggested that it may have carcinogenic effects in animals

Metabolic Pathways

It has been suggested that the ketoxime is metabolized to the ketone

Transport and Distribution

It is known that it is commonly found in alkyd resin coatings or silicone sealants , suggesting that it may interact with transporters or binding proteins and have effects on its localization or accumulation.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butanone oxime involves the reaction of 2-Butanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-Butanone", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water", "Add base to the solution to adjust pH to 8-9", "Add 2-Butanone to the solution and stir for several hours at room temperature", "Extract the product with an organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain 2-Butanone oxime" ] } | |

CAS 编号 |

96-29-7 |

分子式 |

C4H9NO |

分子量 |

87.12 g/mol |

IUPAC 名称 |

(NZ)-N-butan-2-ylidenehydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-3-4(2)5-6/h6H,3H2,1-2H3/b5-4- |

InChI 键 |

WHIVNJATOVLWBW-PLNGDYQASA-N |

手性 SMILES |

CC/C(=N\O)/C |

SMILES |

CCC(=NO)C |

规范 SMILES |

CCC(=NO)C |

沸点 |

306 °F at 760 mmHg (NTP, 1992) 152.5 °C |

颜色/形态 |

Liquid Colorless liquid |

密度 |

0.9232 at 68 °F (NTP, 1992) - Less dense than water; will float 0.9232 g/cu cm at 20 °C |

闪点 |

138 °F (NTP, 1992) |

熔点 |

-21.1 °F (NTP, 1992) -29.5 °C |

其他 CAS 编号 |

96-29-7 |

物理描述 |

Methyl ethyl ketoxime is a clear colorless liquid with a musty odor. (NTP, 1992) Liquid Colorless liquid with a musty odor; [CAMEO] |

Pictograms |

Corrosive; Irritant; Health Hazard |

溶解度 |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) In water, 100,000 mg/L at 25 °C Soluble in chloroform; miscible with ethanol and ethe |

同义词 |

2-BUTANONE OXIME; Ethyl methyl ketoxime; Methyl ethyl ketoxime; 96-29-7; 2-Butanoneoxime; 2-Butanone, oxime |

蒸汽密度 |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |

蒸汽压力 |

22.6 mmHg at 73 °F ; 50.9 mmHg at 118 °F (NTP, 1992) 0.9 [mmHg] VP: 7.6 mm Hg at 50 °C 1.06 mm Hg at 20 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)